molecular formula C8H9F2N B13586499 (S)-2,2-Difluoro-1-phenylethan-1-amine

(S)-2,2-Difluoro-1-phenylethan-1-amine

Cat. No.: B13586499
M. Wt: 157.16 g/mol
InChI Key: DYKGDAUEEKXLNO-ZETCQYMHSA-N
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Description

(1S)-2,2-difluoro-1-phenylethan-1-amine is an organic compound characterized by the presence of a phenyl group attached to a difluoromethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-difluoro-1-phenylethan-1-amine typically involves the introduction of fluorine atoms into a phenylethylamine framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of (1S)-2,2-difluoro-1-phenylethan-1-amine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of exposure to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-difluoro-1-phenylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines.

Scientific Research Applications

(1S)-2,2-difluoro-1-phenylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (1S)-2,2-difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-1-phenylethan-1-amine: Lacks the stereochemistry of the (1S) isomer.

    1-phenylethan-1-amine: Does not contain fluorine atoms.

    2,2-difluoroethan-1-amine: Lacks the phenyl group.

Uniqueness

(1S)-2,2-difluoro-1-phenylethan-1-amine is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(1S)-2,2-difluoro-1-phenylethanamine

InChI

InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2/t7-/m0/s1

InChI Key

DYKGDAUEEKXLNO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)N

Origin of Product

United States

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